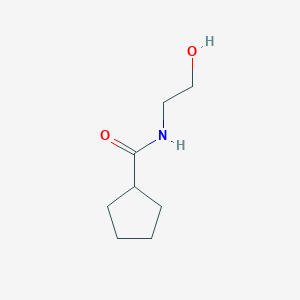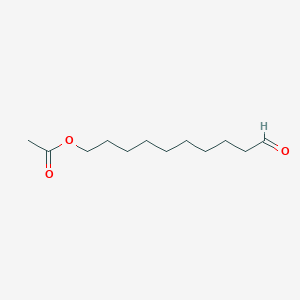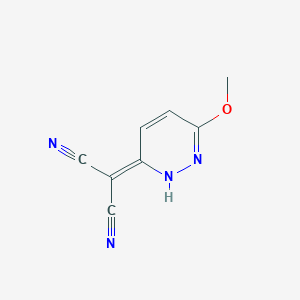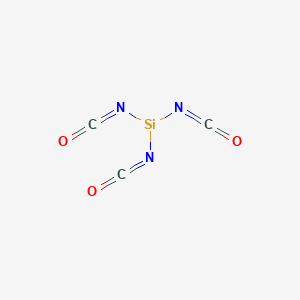
(4-Bromophenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)phosphane, also known as tristhis compound, is an organophosphorus compound with the chemical formula C18H12Br3P. It is characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is a white crystalline solid and is primarily used as a ligand in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)phosphane typically involves the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+3C6H4BrMgBr→P(C6H4Br)3+3MgClBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromophenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: It forms stable complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Complexation: Transition metal salts like palladium chloride.
Major Products:
Phosphine oxides: Formed through oxidation.
Substituted phosphines: Formed through nucleophilic substitution.
Metal complexes: Formed through complexation with transition metals.
Applications De Recherche Scientifique
(4-Bromophenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The phosphorus atom donates electron density to the metal center, facilitating the activation of substrates and promoting chemical transformations. The bromine atoms can also participate in halogen bonding, influencing the reactivity and stability of the complexes.
Comparaison Avec Des Composés Similaires
Triphenylphosphine (PPh3): Similar structure but without bromine atoms.
Tris(4-chlorophenyl)phosphane: Similar structure with chlorine instead of bromine.
Tris(4-methylphenyl)phosphane: Similar structure with methyl groups instead of bromine.
Uniqueness: (4-Bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in halogen bonding and influence the electronic properties of the compound. This makes it particularly useful in applications requiring specific electronic characteristics, such as in catalysis and material science[6][6].
Propriétés
IUPAC Name |
(4-bromophenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrP/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTZIXNVSFTTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633628 |
Source


|
| Record name | (4-Bromophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53772-55-7 |
Source


|
| Record name | (4-Bromophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)

